molecular formula C17H15ClN6O2 B12494443 N~2~-(4-chlorophenyl)-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(4-chlorophenyl)-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12494443
M. Wt: 370.8 g/mol
InChI Key: QZMSEIHXDNIBHQ-UHFFFAOYSA-N
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Description

N2-(4-CHLOROPHENYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of chlorophenyl and methylphenyl groups attached to a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-CHLOROPHENYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzonitrile with 4-methylbenzylamine under specific conditions to form the intermediate compounds. These intermediates are then subjected to nitration and cyclization reactions to yield the final product. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reagent concentrations, to ensure consistent quality and high yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N2-(4-CHLOROPHENYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield nitro oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

N2-(4-CHLOROPHENYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(4-CHLOROPHENYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N2-(4-CHLOROPHENYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE include:

Uniqueness

What sets N2-(4-CHLOROPHENYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C17H15ClN6O2

Molecular Weight

370.8 g/mol

IUPAC Name

2-N-(4-chlorophenyl)-4-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H15ClN6O2/c1-10-2-6-12(7-3-10)20-16-14(24(25)26)15(19)22-17(23-16)21-13-8-4-11(18)5-9-13/h2-9H,1H3,(H4,19,20,21,22,23)

InChI Key

QZMSEIHXDNIBHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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